molecular formula C10H10Cl2O2 B1580541 Ethyl 2-(2,4-dichlorophenyl)acetate CAS No. 41022-54-2

Ethyl 2-(2,4-dichlorophenyl)acetate

Cat. No. B1580541
CAS RN: 41022-54-2
M. Wt: 233.09 g/mol
InChI Key: GQKNWRRUKBQMFY-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichlorophenyl)acetate is a chemical compound with the CAS Number: 41022-54-2 . It has a molecular weight of 233.09 . The compound is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of Ethyl 2-(2,4-dichlorophenyl)acetate involves several steps. One method involves the use of sodium amide in ether at -5 degrees Celsius, followed by a reaction at 15 degrees Celsius for 3 hours . Another method involves the use of N-Bromosuccinimide in tetrachloromethane for 5 hours under irradiation . Other methods involve the use of sulfuric acid in benzene under reflux , or the use of dicobalt octacarbonyl with water at 190 degrees Celsius for 24 hours .


Molecular Structure Analysis

The linear formula of Ethyl 2-(2,4-dichlorophenyl)acetate is C10H10Cl2O2 . The InChI Code is 1S/C10H10Cl2O2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 .


Chemical Reactions Analysis

Ethyl 2-(2,4-dichlorophenyl)acetate can undergo several chemical reactions. For instance, it can react with sodium amide in ether at -5 degrees Celsius, followed by a reaction at 15 degrees Celsius for 3 hours . It can also react with N-Bromosuccinimide in tetrachloromethane for 5 hours under irradiation . Other reactions involve the use of sulfuric acid in benzene under reflux , or the use of dicobalt octacarbonyl with water at 190 degrees Celsius for 24 hours .


Physical And Chemical Properties Analysis

Ethyl 2-(2,4-dichlorophenyl)acetate is a solid or liquid at room temperature . It has a molecular weight of 233.09 . .

Scientific Research Applications

Advanced Oxidation Processes in Wastewater Treatment

Research has identified Ethyl 2-(2,4-dichlorophenyl)acetate as a transient product in the degradation of 2,4-dichlorophenoxyacetic acid, particularly in the context of wastewater treatment. Advanced oxidation processes utilizing Fe3+-catalyzed hydrogen peroxide have been studied for their effectiveness in breaking down these types of compounds, which are significant in environmental remediation efforts (Sun & Pignatello, 1993).

Photodegradation in Water

The photodegradation of various compounds, including Ethyl 2-(2,4-dichlorophenyl)acetate, in water has been analyzed. Studies have found that under certain conditions, such as oxygen atmosphere and UV light, ethyl 2-(2,4-dichlorophenyl)acetate is one of the degradation products. These findings are relevant for understanding the environmental impact and the behavior of these compounds in natural water sources (Climent & Miranda, 1997).

Role in Ethylene Release in Plants

In agricultural science, studies have indicated that compounds like 2,4-dichlorophenoxy-acetic acid, closely related to Ethyl 2-(2,4-dichlorophenyl)acetate, can stimulate the release of ethylene in plants such as cotton. Understanding these interactions helps in the study of plant growth and response to external chemical stimuli (Morgan & Hall, 1964).

Antimicrobial Activity

A series of compounds including Ethyl 2-(2,4-dichlorophenyl)acetate have been synthesized and analyzed for their antimicrobial activity. These studies are crucial in the development of new antimicrobial agents and understanding the structure-activity relationship in such compounds (Chandrashekhar, Reddy & Fasiulla, 2013).

Corrosion Inhibition

Research in the field of materials science has explored the use of compounds like Ethyl 2-(2,4-dichlorophenyl)acetate as corrosion inhibitors. These studies are significant for the protection of metals like copper and mild steel, which are widely used in industry (Zarrouk et al., 2014).

Solubility and Thermodynamic Properties

In the field of chemical thermodynamics, the solubility of related compounds in various solvents, including ethyl acetate, has been measured. Such studies provide insights into the thermodynamic properties and potential applications of these compounds in different industrial processes (Wang et al., 2012).

Safety And Hazards

Ethyl 2-(2,4-dichlorophenyl)acetate is associated with several safety hazards. It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

ethyl 2-(2,4-dichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKNWRRUKBQMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961391
Record name Ethyl (2,4-dichlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,4-dichlorophenyl)acetate

CAS RN

41022-54-2
Record name 41022-54-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2,4-dichlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Voráčová - 2018 - dspace.cuni.cz
1/2 Abstract Charles University Faculty of Pharmacy in Hradec Králové Department of Organic and Bioorganic Chemistry Candidate: Manuela Voráčová Supervisors: Prof. RNDr. Milan …
Number of citations: 2 dspace.cuni.cz

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